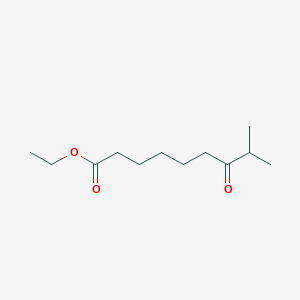

8-甲基-7-氧代壬酸乙酯

描述

Synthesis Analysis

The synthesis of various ethyl ester compounds has been explored in the provided studies. In the first paper, the synthesis of cis-2-ethyl-8-formyl-3,4,7,8-dihydro-2H-oxocin-3-one and its derivatives is described, which are key intermediates for the synthesis of laurencin. These compounds were derived from methyl 2-ethyl-2,5-dihydro-2-furoates, and their structures were confirmed through chemical and spectral evidence . Another study reports the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate through a Knoevenagel condensation reaction, which involves 4-methylbenzaldehyde and ethyl acetoacetate with piperidine and trifluoroacetic acid as catalysts . Additionally, the synthesis of C22H22BrNO5 was achieved by an intramolecular cycloaddition reaction, demonstrating the versatility of ethyl ester compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For instance, the compound in the second paper was identified using FT-IR, 1H and 13C NMR, UV-Vis, and single-crystal X-ray diffraction . The third paper also utilized X-ray diffraction to determine that the synthesized compound crystallizes in the triclinic p-1 space group, with two molecules in an asymmetric unit . The fourth paper describes the conformation of the pyrrolidine and 3,4-dihydro-2H-pyran rings, as well as the dihedral angle between the two benzene rings in the synthesized compound .

Chemical Reactions Analysis

The studies demonstrate the use of various chemical reactions in the synthesis of ethyl ester derivatives. The Knoevenagel condensation reaction is highlighted in the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, which is a method for forming carbon-carbon double bonds . The intramolecular cycloaddition reaction used to synthesize C22H22BrNO5 is another example of the chemical transformations possible with these compounds .

Physical and Chemical Properties Analysis

While the provided papers do not extensively detail the physical and chemical properties of ethyl-8-methyl-7-oxononanoate specifically, they do provide insights into the properties of similar ethyl ester compounds. For example, the crystal structure and molecular conformations can influence the physical properties such as melting points and solubility . The spectral data obtained from various analyses can be used to infer certain chemical properties, such as reactivity and stability .

Case Studies

The papers do not explicitly mention case studies; however, the potential applications of the synthesized compounds can be inferred. For instance, the molecular docking studies in the second paper suggest that ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate could be a good inhibitor for cancer treatment, indicating its biomedical relevance . The antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate also points to its potential use in medical applications .

科学研究应用

合成和化学性质

类似化合物合成

8-甲基-7-氧代壬酸乙酯已被用于合成各种类似化合物。例如,它参与了亲核取代、皂化、酸化、芳基化和脱羧反应,以获得 8-氧代壬酸和 7-甲基-8-氧代壬酸,它们是合成己酸衍生物的关键中间体 (孙岩,2010)。

十六二酮的合成方法

另一应用涉及 2,15-十六二酮的合成,其中壬二烯酸酯(与 8-甲基-7-氧代壬酸乙酯相关)的末端双键被氧化并通过科尔贝电解进一步处理 (J. Tsuji 等人,1978)。

药理学研究

- 新药化药代动力学: 8-甲基-7-氧代壬酸乙酯在新药药代动力学研究中发挥了重要作用。例如,它已被用于开发新型 PKnB 蛋白激酶抑制剂,展示了其在理解新治疗剂药代动力学中的重要性 (Q. Zhai 等人,2015)。

生物化学机理研究

- 了解酶机制: 该化合物还有助于了解酶机制,例如在 8-氨基-7-氧代壬酸合酶的研究中。这些研究揭示了酶反应机制的见解,这对更广泛的生化和药理学研究至关重要 (O. Kerbarh 等人,2006)。

材料科学

- 聚合物研究: 在材料科学领域,8-甲基-7-氧代壬酸乙酯的衍生物被探索在聚合物光存储等领域的潜在应用。这些研究对于开发具有独特光学性质的新材料至关重要 (X. Meng 等人,1996)。

属性

IUPAC Name |

ethyl 8-methyl-7-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-4-15-12(14)9-7-5-6-8-11(13)10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUYTVHVDUOISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560027 | |

| Record name | Ethyl 8-methyl-7-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-8-methyl-7-oxononanoate | |

CAS RN |

126245-80-5 | |

| Record name | Ethyl 8-methyl-7-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate](/img/structure/B145335.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)